molecular formula C9H15NO2 B055343 Tert-butyl N-buta-1,3-dienylcarbamate CAS No. 122690-65-7

Tert-butyl N-buta-1,3-dienylcarbamate

Cat. No. B055343
M. Wt: 169.22 g/mol
InChI Key: DKBQOIAVVRJJJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl N-buta-1,3-dienylcarbamate, also known as TBBC, is a chemical compound that has been widely studied for its potential use in scientific research. TBBC is a carbamate derivative that has been shown to have a variety of biochemical and physiological effects, making it a valuable tool for researchers in a number of different fields. In

Mechanism Of Action

Tert-butyl N-buta-1,3-dienylcarbamate works by binding to the active site of enzymes and proteins, inhibiting their function. This inhibition is reversible, meaning that the enzyme or protein can resume its normal function once the Tert-butyl N-buta-1,3-dienylcarbamate is removed. The mechanism of action of Tert-butyl N-buta-1,3-dienylcarbamate is similar to that of other carbamate derivatives, such as physostigmine and neostigmine.

Biochemical And Physiological Effects

Tert-butyl N-buta-1,3-dienylcarbamate has a number of different biochemical and physiological effects, including the inhibition of acetylcholinesterase, butyrylcholinesterase, and carboxylesterase. This inhibition can lead to an increase in the levels of acetylcholine and other neurotransmitters in the brain, which can have a number of different effects on the nervous system.

Advantages And Limitations For Lab Experiments

One of the main advantages of using Tert-butyl N-buta-1,3-dienylcarbamate in lab experiments is its potency as an inhibitor of enzymes and proteins. This makes it a valuable tool for studying the function of these molecules in a variety of different biological systems. However, Tert-butyl N-buta-1,3-dienylcarbamate also has a number of limitations, including its potential toxicity and the need for careful handling and storage.

Future Directions

There are a number of different future directions for research on Tert-butyl N-buta-1,3-dienylcarbamate, including studies on its potential use in the treatment of neurological disorders such as Alzheimer's disease. Other potential areas of research include the development of new Tert-butyl N-buta-1,3-dienylcarbamate derivatives with improved potency and selectivity, as well as studies on the mechanism of action of Tert-butyl N-buta-1,3-dienylcarbamate in different biological systems. Overall, Tert-butyl N-buta-1,3-dienylcarbamate is a valuable tool for researchers in a number of different fields, and its potential applications are wide-ranging and diverse.

Synthesis Methods

Tert-butyl N-buta-1,3-dienylcarbamate can be synthesized through a number of different methods, including the reaction of buta-1,3-diene with tert-butyl carbamate in the presence of a palladium catalyst. This reaction produces Tert-butyl N-buta-1,3-dienylcarbamate as a white crystalline solid that can be purified through recrystallization. Other methods for synthesizing Tert-butyl N-buta-1,3-dienylcarbamate include the reaction of buta-1,3-diene with tert-butyl isocyanate, and the reaction of buta-1,3-diene with tert-butyl chloroformate.

Scientific Research Applications

Tert-butyl N-buta-1,3-dienylcarbamate has been used in a number of different scientific research applications, including studies on the mechanism of action of enzymes and proteins. Tert-butyl N-buta-1,3-dienylcarbamate has been shown to be a potent inhibitor of a number of different enzymes, including acetylcholinesterase, butyrylcholinesterase, and carboxylesterase. This inhibition can be used to study the function of these enzymes in a variety of different biological systems.

properties

CAS RN

122690-65-7

Product Name

Tert-butyl N-buta-1,3-dienylcarbamate

Molecular Formula

C9H15NO2

Molecular Weight

169.22 g/mol

IUPAC Name

tert-butyl N-buta-1,3-dienylcarbamate

InChI

InChI=1S/C9H15NO2/c1-5-6-7-10-8(11)12-9(2,3)4/h5-7H,1H2,2-4H3,(H,10,11)

InChI Key

DKBQOIAVVRJJJL-UHFFFAOYSA-N

SMILES

CC(C)(C)OC(=O)NC=CC=C

Canonical SMILES

CC(C)(C)OC(=O)NC=CC=C

synonyms

Carbamic acid, 1,3-butadienyl-, 1,1-dimethylethyl ester (9CI)

Origin of Product

United States

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